molecular formula C16H14N4O3 B7685661 N,N-dimethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

N,N-dimethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B7685661
M. Wt: 310.31 g/mol
InChI Key: AXNHJXXJTRRQIS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound characterized by its nitro group, dimethylamino group, and phenyl-oxadiazole moiety

Properties

IUPAC Name

N,N-dimethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-19(2)13-9-8-12(10-14(13)20(21)22)16-17-15(18-23-16)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNHJXXJTRRQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps, starting with the nitration of aniline derivatives to introduce the nitro group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, leading to different derivatives.

  • Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve strong bases or nucleophiles.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Industry: It serves as a building block in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its antioxidant properties may result from the scavenging of free radicals.

Comparison with Similar Compounds

  • N,N-Dimethyl-4-nitroaniline: Similar structure but lacks the oxadiazole ring.

  • 2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline: Similar but without the dimethylamino group.

  • N,N-Dimethyl-2-nitro-4-(3-phenyl-1,3,4-oxadiazol-5-yl)aniline: Similar but with a different oxadiazole ring.

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